molecular formula C10H17NO4S B160940 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid CAS No. 134676-67-8

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid

Cat. No.: B160940
CAS No.: 134676-67-8
M. Wt: 247.31 g/mol
InChI Key: VJGKMSGPYQNGGK-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid (CAS: 134676-67-8) is a heterocyclic compound featuring a six-membered thiomorpholine ring with a sulfur atom at position 1, a tert-butoxycarbonyl (Boc) protecting group at position 4, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₁₇NO₄S, with a molecular weight of 247.31 g/mol . This compound is widely utilized as a key intermediate in organic synthesis, particularly in peptide coupling and drug development, due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGKMSGPYQNGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375266
Record name 4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid
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Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134676-67-8
Record name 4-(1,1-Dimethylethyl) 2,4-thiomorpholinedicarboxylate
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Record name 4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid
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Record name 134676-67-8
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Preparation Methods

Synthesis of Thiomorpholine-2-Carboxylic Acid

The thiomorpholine ring is synthesized via cyclization of precursors such as diethanolamine derivatives. A validated approach involves:

  • Chlorination : Diethanolamine reacts with thionyl chloride (SOCl₂) to form bis(2-chloroethyl)amine.

  • Cyclization : The chlorinated intermediate undergoes cyclization with sodium sulfide (Na₂S), yielding thiomorpholine.

  • Carboxylation : Introduction of the carboxylic acid group at the 2-position is achieved via carboxylation agents like CO₂ under basic conditions or potassium cyanide followed by hydrolysis.

Reaction Conditions :

  • Temperature: 80–110°C for chlorination; 25–60°C for cyclization.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yield: 70–85% after purification by recrystallization or column chromatography.

Boc Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the thiomorpholine nitrogen:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) or Boc-Cl, with a base (triethylamine or sodium carbonate).

  • Procedure : Thiomorpholine-2-carboxylic acid is dissolved in anhydrous DCM, followed by dropwise addition of Boc₂O and base. The reaction proceeds at 0–25°C for 12–24 hours.

Optimization Insights :

  • Base Selection : Sodium carbonate minimizes side reactions compared to triethylamine in moisture-sensitive conditions.

  • Solvent : Anhydrous DCM ensures Boc group stability.

  • Yield : 90–95% after aqueous workup and solvent evaporation.

Industrial-Scale Production

Continuous Flow Systems

Industrial protocols prioritize efficiency and reproducibility:

  • Automated Reactors : Enable precise control of temperature (±2°C) and reagent stoichiometry.

  • In-line Analytics : HPLC monitors reaction progress, reducing purification steps.

Case Study : A pilot plant achieved 92% yield using a continuous flow system with Boc₂O, resolving scalability challenges associated with batch processing.

Green Chemistry Considerations

  • Solvent Recycling : DCM is recovered via distillation, reducing waste.

  • Catalyst-Free Reactions : Avoid metal catalysts to simplify downstream processing.

Optimization Strategies

Temperature and Stoichiometry

ParameterOptimal RangeImpact on Yield
Boc₂O Equivalents1.05–1.10Prevents underprotection
Reaction Temperature0–5°C (initial), 25°C (completion)Minimizes hydrolysis
pH Control8–9 (sodium carbonate)Enhances Boc stability

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield >99% purity.

  • Chromatography : Reverse-phase HPLC resolves Boc-deprotected impurities.

Comparative Analysis with Related Compounds

Boc-Protected Morpholine vs. Thiomorpholine Derivatives

FeatureThiomorpholine-2-carboxylic AcidMorpholine Analogue
Sulfur ReactivityProne to oxidation (sulfoxide formation)Stable under aerobic conditions
NucleophilicityHigher due to sulfur’s electron-donating effectModerate
Industrial ScalabilityRequires inert atmosphereAmbient conditions feasible

Piperazine-Based Comparisons

Piperazine derivatives (e.g., N-Boc piperazine) share similar Boc protection steps but lack the carboxylic acid moiety, simplifying synthesis.

Challenges and Solutions

Sulfur Oxidation

  • Challenge : Thiomorpholine’s sulfur oxidizes to sulfoxides under acidic or oxidative conditions.

  • Solution : Conduct reactions under nitrogen and use antioxidants like BHT.

Carboxylic Acid Activation

  • Challenge : Competing acylation at the carboxylic acid group.

  • Solution : Temporary protection via methyl esters, removed post-Boc protection.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Free amine.

Scientific Research Applications

Organic Synthesis

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its Boc group allows for selective protection of amines, facilitating multi-step synthetic pathways in organic chemistry.

Medicinal Chemistry

The compound is investigated for its potential use in drug development:

  • Prodrug Applications : The Boc group can be selectively removed under acidic conditions, releasing the free amine and allowing it to interact with biological targets, which is particularly useful in peptide synthesis and drug formulation.
  • Therapeutic Targeting : Research indicates that derivatives of this compound may inhibit specific kinases associated with neurodegenerative diseases, such as LRRK2, which is linked to Parkinson's disease .

Biological Studies

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its structural properties that facilitate binding and reactivity.

Industrial Applications

This compound is also utilized in the production of specialty chemicals. Its unique structure allows for diverse applications in creating agrochemicals and other industrially relevant materials.

Neurodegenerative Disease Research

Studies have shown that the inhibition of LRRK2 by derivatives of this compound can significantly reduce kinase activity in cellular models, suggesting therapeutic potential for treating Parkinson's disease .

Antiviral Research

Research indicates that fragments derived from this compound have shown promise in optimizing binding to the HIV capsid protein, crucial for viral replication . This highlights its potential role in developing antiviral therapies.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid involves its ability to act as a protecting group for amines. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiomorpholine vs. Morpholine Derivatives

Target Compound :

  • 4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid
    • Structure : Thiomorpholine ring (sulfur at position 1).
    • Molecular Weight : 247.31 g/mol.
    • Applications : Intermediate in chiral synthesis and drug discovery .

Morpholine Analogs :

  • (S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 868689-63-8): Structure: Morpholine ring (oxygen at position 1). Molecular Formula: C₁₀H₁₇NO₅; MW: 231.25 g/mol. Key Differences: Higher oxygen electronegativity increases polarity but reduces nucleophilicity compared to sulfur. Used in asymmetric synthesis .
  • (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 884512-77-0):
    • Stereochemistry : R-configuration at position 2.
    • Applications : Chiral building block for bioactive molecules .

Comparison Table :

Compound CAS Ring Type Heteroatom Molecular Weight Key Feature
Target Compound 134676-67-8 Thiomorpholine S 247.31 High nucleophilicity
(S)-Morpholine analog 868689-63-8 Morpholine O 231.25 Enhanced polarity
(R)-Morpholine analog 884512-77-0 Morpholine O 245.27 Chiral specificity

Positional Isomers in the Thiomorpholine Series

  • 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid (CAS: 128453-98-5):
    • Structure : Carboxylic acid at position 3 instead of 2.
    • Impact : Altered reactivity in coupling reactions due to spatial arrangement .
  • (R)-4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid (CAS: 114525-81-4):
    • Stereochemistry : R-configuration at position 3.
    • Applications : Specialized in enantioselective synthesis .

Comparison :
Positional isomers exhibit distinct electronic environments, affecting their interaction with enzymes or receptors. The 2-carboxylic acid derivative is more commonly used in linear peptide synthesis, while the 3-isomer may favor cyclic or branched structures.

Variations in Ring Size and Heteroatoms

Pyrrolidine Derivatives
  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 96314-29-3):
    • Structure : Five-membered pyrrolidine ring with a phenyl group.
    • Molecular Weight : 305.35 g/mol.
    • Applications : Conformational restriction in peptidomimetics .
Piperazine Derivatives
  • 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (CAS: 162046-66-4): Structure: Piperazine ring with a benzoic acid group. Molecular Weight: 306.35 g/mol. Applications: Linker in kinase inhibitor scaffolds .
Thiazolidine Derivatives
  • 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid (CAS: 477721-87-2):
    • Structure : Thiazolidine ring with a chlorophenyl group.
    • Molecular Weight : 343.83 g/mol.
    • Applications : Antimicrobial and antitumor activities .

Comparison Table :

Compound Type Example CAS Ring Size Key Substituent Molecular Weight Biological Activity
Thiomorpholine 134676-67-8 6-membered None 247.31 Synthetic intermediate
Pyrrolidine 96314-29-3 5-membered Phenyl 305.35 Peptidomimetics
Piperazine 162046-66-4 6-membered Benzoic acid 306.35 Kinase inhibitor linkers
Thiazolidine 477721-87-2 5-membered 4-Chlorophenyl 343.83 Antimicrobial/antitumor

Substituent Modifications

  • 3-((tert-Butoxycarbonyl)amino)-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS: 688763-38-4): Structure: Thiophene ring with a Boc-protected amino group and chlorophenyl. Molecular Weight: 353.05 g/mol. Applications: Potential protease inhibitors due to aromatic and halogen interactions .

Comparison : Chlorophenyl and thiophene groups enhance lipophilicity and π-π stacking, making such derivatives more suitable for targeting hydrophobic enzyme pockets compared to the unsubstituted thiomorpholine derivative.

Biological Activity

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid, also known by its CAS number 134676-67-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NO5S, with a molecular weight of 247.31 g/mol. The compound features a thiomorpholine ring, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC10H17NO5S
Molecular Weight247.31 g/mol
CAS Number134676-67-8
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Studies suggest that the compound may exhibit antimicrobial , anti-inflammatory , and antioxidant properties.

  • Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
  • Anti-inflammatory Effects : Research has shown that derivatives of thiomorpholine can modulate inflammatory pathways, potentially reducing inflammation in various models.
  • Antioxidant Properties : The presence of the thiol group in the structure may contribute to antioxidant activity, scavenging free radicals and protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry tested various thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Research : In vitro experiments demonstrated that certain thiomorpholine derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antioxidant Assessment : A comparative analysis showed that compounds containing thiol groups displayed higher antioxidant capacities than their non-thiol counterparts, indicating a possible protective role against oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AntioxidantScavenging free radicals

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of the thiomorpholine nitrogen under anhydrous conditions, followed by carboxylation at the 2-position. A typical protocol involves reacting thiomorpholine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP. After purification via flash chromatography, the carboxylic acid group is introduced using a carboxylation agent like CO₂ under basic conditions. Enantiomeric purity is achieved using chiral HPLC or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and thiomorpholine ring conformation.
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) evaluates purity (>97% as per industry standards; see ).
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., thiomorpholine chair vs. boat conformations) and validates hydrogen-bonding patterns (e.g., O–H···O interactions in solid state) .

Advanced Research Questions

Q. How can stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14, 28 days).
  • Key Observations : The Boc group is labile under acidic conditions (pH <3), leading to thiomorpholine ring protonation and potential decomposition. Neutral or alkaline conditions (pH 7–9) enhance stability, as shown in structurally related tert-butoxycarbonyl derivatives .

Q. What strategies mitigate contradictions in reported bioactivity data for Boc-protected thiomorpholine derivatives?

  • Methodological Answer :

  • Standardized Assays : Use validated protocols (e.g., MIC assays for antimicrobial activity) with positive controls (e.g., ampicillin for bacteria).
  • Stereochemical Validation : Ensure enantiomeric purity via chiral HPLC, as impurities in stereoisomers can skew bioactivity results (e.g., antimicrobial IC₅₀ values differing by >10-fold between enantiomers) .
  • Data Normalization : Cross-reference with structurally analogous compounds (e.g., 3-(tert-butoxycarbonyl)-2-arylthiazolidine-4-carboxylic acids) to identify trends in substituent effects .

Q. How can computational modeling predict the compound’s reactivity in coupling reactions with amino groups?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for Boc deprotection under acidic conditions or nucleophilic attack at the carboxyl group.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with active-site cysteine residues) to prioritize derivatives for synthesis. Software like AutoDock Vina (see ) can model binding affinities.
  • Validation : Compare predicted reactivity with experimental results (e.g., coupling yields using EDC/HOBt vs. DCC/DMAP) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid

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